

KSCM-11 efficacy in established disease models

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Compound of Interest

Compound Name: KSCM-11

Cat. No.: B608388

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It appears there may be a typographical error in the query for "KSCM-11." Extensive research did not yield any information on a compound with that designation. However, the search results provided substantial data on a similarly named and highly relevant therapeutic agent, ITM-11 (n.c.a. ^{177}Lu -edotreotide), a targeted radiopharmaceutical therapy. This guide will focus on the efficacy of ITM-11 in established disease models, specifically in the context of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), based on available clinical trial data.

Comparative Efficacy of ITM-11 in GEP-NETs

ITM-11 is a novel targeted radionuclide therapy currently under investigation for the treatment of GEP-NETs.[1] It has been evaluated in the Phase 3 COMPETE clinical trial against everolimus, a standard-of-care treatment for this type of cancer.[2]

Data from the Phase 3 COMPETE Trial

The COMPETE trial was a prospective, randomized, controlled, open-label study that enrolled 309 patients with inoperable, progressive, somatostatin receptor-positive GEP-NETs (Grade 1 or 2).[2] Patients were randomized in a 2:1 ratio to receive either ITM-11 or everolimus.[2] The final analysis of the trial demonstrated that ITM-11 met its primary and secondary endpoints, showing a significant improvement in progression-free survival (PFS) and overall response rates (ORR) compared to everolimus.[2][3]

Efficacy Endpoint	ITM-11	Everolimus	Hazard Ratio (HR) / p-value
Median Progression-Free Survival (mPFS)	Significantly longer (exact median not reached at time of analysis in some reports)	14.1 - 18.1 months (depending on therapy line)	HR: 0.60 - 0.68 (p < 0.05)[3]
Overall Response Rate (ORR) - Central Assessment	21.9%	4.2%	p < 0.0001[3]
Overall Response Rate (ORR) - Local Assessment	30.5%	8.4%	p < 0.0001[3]

Safety and Tolerability	ITM-11	Everolimus
Adverse Events (AEs) Leading to Premature Study Discontinuation	1.8%	15.2%[3]
Dose Modification or Discontinuation due to AEs	3.7%	52.5%[3]
Delayed Study Drug Administration due to Toxicity	0.9%	0%[3]

Dosimetry data from the trial indicated that ITM-11 demonstrated targeted uptake in tumors with low exposure to healthy organs, with absorbed doses in normal organs remaining well below safety thresholds.[3]

Experimental Protocols

COMPETE Clinical Trial Protocol

- Study Design: A prospective, randomized, controlled, open-label, multi-center Phase 3 trial. [2]

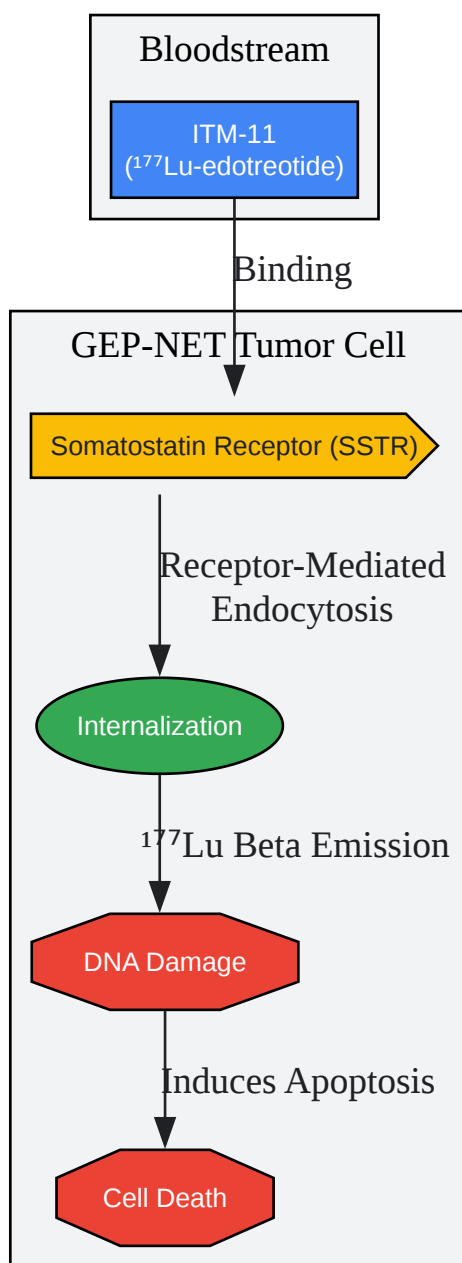
- Patient Population: 309 patients with inoperable, progressive, somatostatin receptor-positive (SSTR+), well-differentiated Grade 1 or Grade 2 gastroenteropancreatic neuroendocrine tumors (GEP-NETs) with a Ki-67 index of $\leq 20\%$.[\[2\]](#)
- Randomization: Patients were randomized in a 2:1 ratio.[\[2\]](#)
- Treatment Arms:
 - ITM-11 Arm: Patients received 7.5 GBq of ITM-11 (n.c.a. ^{177}Lu -edotreotide) intravenously every three months for a maximum of four cycles. A nephroprotective amino acid solution was co-administered.[\[2\]](#)
 - Everolimus Arm: Patients received 10 mg of everolimus orally once daily for up to 30 months or until disease progression.[\[2\]](#)
- Primary Endpoint: Progression-Free Survival (PFS).[\[2\]](#)[\[3\]](#)
- Secondary Endpoints: Included Overall Response Rate (ORR), Overall Survival (OS), and safety.[\[3\]](#)

Signaling Pathway and Mechanism of Action

ITM-11 is a radiolabeled peptide conjugate consisting of two main components:

- Edotreotide (DOTATOC): A synthetic analog of somatostatin that acts as a targeting molecule. It binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed on the surface of neuroendocrine tumor cells.[\[1\]](#)
- n.c.a. Lutetium-177 (^{177}Lu): A therapeutic radioisotope that emits beta particles.[\[1\]](#)[\[2\]](#)

Upon intravenous administration, the edotreotide component of ITM-11 targets and binds to SSTRs on GEP-NET cells. Following binding, the entire complex is internalized by the tumor cell. The localized emission of beta particles from the decaying ^{177}Lu damages the DNA of the tumor cells, leading to cell death.[\[1\]](#)

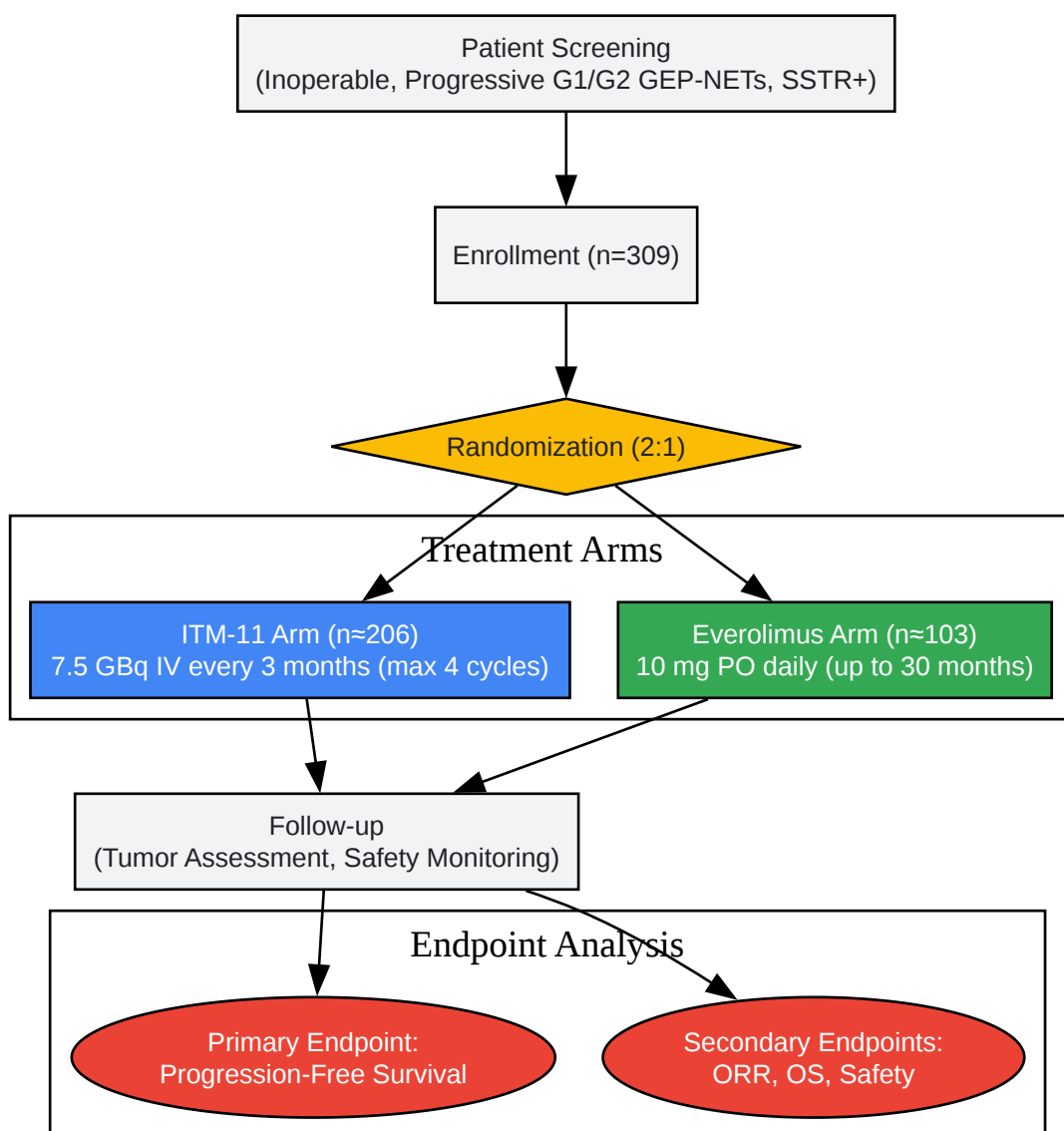


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Mechanism of action of ITM-11 in GEP-NETs.

Experimental Workflow of the COMPETE Trial

The workflow of the COMPETE trial followed a standard randomized clinical trial design, from patient screening and enrollment to treatment and follow-up for efficacy and safety evaluation.



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Workflow of the Phase 3 COMPETE clinical trial.

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- 3. targetedonc.com [targetedonc.com]
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